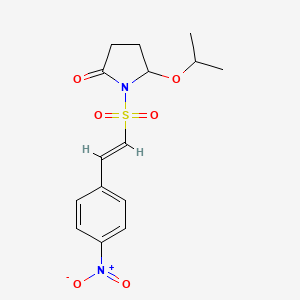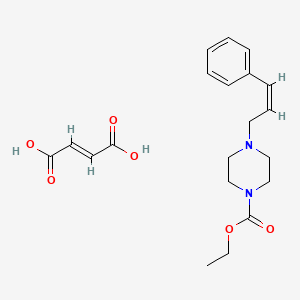
17beta-Methyl-6,7-dehydrotestosterone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17beta-Methyl-6,7-dehydrotestosterone is a synthetic derivative of testosterone, a naturally occurring steroid hormone. This compound is known for its anabolic properties, which means it promotes muscle growth and overall physical performance. It is structurally similar to testosterone but has modifications that enhance its stability and effectiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17beta-Methyl-6,7-dehydrotestosterone typically involves the modification of natural steroid precursors such as diosgenin. The process begins with the conversion of diosgenin to 3beta-hydroxyandrost-5-en-17-one. This intermediate is then treated with methylmagnesium iodide to produce 17-methyltestosterone. Further chemical reactions, including oxidation and reduction, are employed to introduce the 6,7-dehydro modification .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar routes as described above. The process is optimized for high yield and purity, often involving advanced techniques such as chromatography for purification.
Chemical Reactions Analysis
Types of Reactions: 17beta-Methyl-6,7-dehydrotestosterone undergoes various chemical reactions, including:
Oxidation: Converts hydroxyl groups to ketones.
Reduction: Reduces ketones to hydroxyl groups.
Substitution: Introduces different functional groups into the steroid nucleus.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like bromine or chlorine are used under controlled conditions.
Major Products: The major products formed from these reactions include various hydroxylated and ketone derivatives of the original compound, each with unique biological activities .
Scientific Research Applications
17beta-Methyl-6,7-dehydrotestosterone has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of steroid chemistry and synthesis.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Explored for its potential in treating conditions related to testosterone deficiency and muscle wasting.
Industry: Utilized in the development of performance-enhancing drugs and supplements
Mechanism of Action
The mechanism of action of 17beta-Methyl-6,7-dehydrotestosterone involves binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that promote anabolic effects such as muscle growth and increased protein synthesis. The compound can also be converted to dihydrotestosterone (DHT), which has a higher affinity for androgen receptors and thus exerts stronger effects .
Comparison with Similar Compounds
17alpha-Methyltestosterone: Another synthetic derivative of testosterone with similar anabolic properties.
Dihydrotestosterone (DHT): A naturally occurring androgen with higher potency.
Testosterone: The primary male sex hormone and anabolic steroid.
Uniqueness: 17beta-Methyl-6,7-dehydrotestosterone is unique due to its specific structural modifications, which enhance its stability and effectiveness compared to other similar compounds. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications .
Properties
CAS No. |
1202171-72-9 |
|---|---|
Molecular Formula |
C20H28O2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13,17-trimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H28O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h4-5,12,15-17,22H,6-11H2,1-3H3/t15-,16+,17+,18+,19+,20-/m1/s1 |
InChI Key |
BRQAXEKVGOTNJM-MPRNQXESSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C)O)C |
Canonical SMILES |
CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[(4-chlorophenyl)methyl]-8-hydroxyquinoline-7-carboxamide](/img/structure/B12767142.png)







